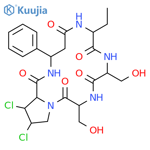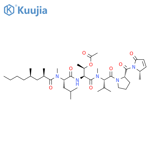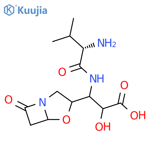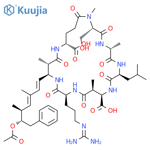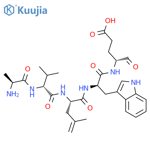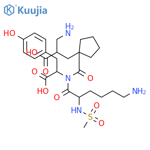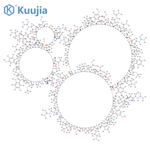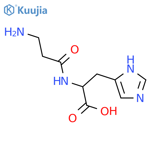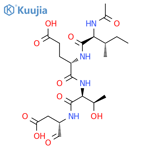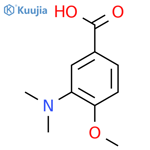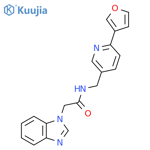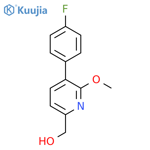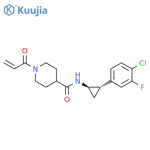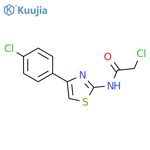Peptidi ibridi
Hybrid peptides are a unique class of biomolecules that combine the properties of both peptide and non-peptide components, offering enhanced functionality in various applications. These molecules typically consist of amino acid sequences linked with small molecule moieties, polymers, or other biologically active entities. The integration of diverse functional groups allows hybrid peptides to exhibit improved stability, solubility, and cellular penetration compared to traditional peptides. They are particularly valuable in drug delivery systems due to their ability to target specific cells or tissues with high precision. Additionally, hybrid peptides can serve as versatile tools for research in protein-protein interactions, gene therapy, and immunotherapy, providing a bridge between the fields of peptide chemistry and small molecule drug design.

Letteratura correlata
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Book reviews
Fornitori consigliati
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati
